BRD4 Bromodomain Inhibition: Potency Comparison with Benzodioxane Derivatives
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride exhibits a BRD4 IC50 of 84,200 nM, which is >1,000-fold less potent than optimized benzodioxane-based p38α MAPK inhibitors (IC50 = 70 nM) [1]. This indicates that the 6-carbonyl chloride derivative itself is not a direct inhibitor but serves as a key intermediate for installing the benzodioxane pharmacophore [2].
| Evidence Dimension | BRD4 Bromodomain Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 84,200 nM |
| Comparator Or Baseline | Optimized 1,4-benzodioxane derivative (p38α MAPK inhibitor) |
| Quantified Difference | >1,200-fold lower potency |
| Conditions | BindingDB assay (ChEMBL_770206) vs. p38α MAPK enzymatic assay |
Why This Matters
Confirms that the 6-carbonyl chloride is a synthetic intermediate, not a direct inhibitor, guiding procurement for chemical library synthesis rather than biological screening.
- [1] BindingDB. Ki Summary for Bromodomain-containing protein 4 ligand BDBM50353589. Entry ID 50033901. View Source
- [2] Astolfi A, Kudolo M, Brea J, et al. Discovery of potent p38α MAPK inhibitors through a funnel like workflow combining in silico screening and in vitro validation. Eur J Med Chem. 2019;182:111624. View Source
